3-Methylbenzo[d]isoxazole
Overview
Description
3-Methylbenzo[d]isoxazole is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms
Mechanism of Action
Target of Action
3-Methylbenzo[d]isoxazole is a small molecule that has been found to interact with several biological targets. One of the primary targets of this compound is the BRD4 protein . BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which are known to play crucial roles in gene transcription regulation .
Mode of Action
The interaction between this compound and its targets involves the formation of a hydrogen bond with specific amino acids within the target protein . For instance, in the case of BRD4, the this compound scaffold forms a hydrogen bond with Asn140 . This interaction can lead to changes in the conformation and function of the target protein, thereby influencing cellular processes.
Biochemical Pathways
The binding of this compound to BRD4 can affect various biochemical pathways. BRD4 is known to regulate the acetylation level on histones, a process that is crucial for the regulation of chromatin structure and gene transcription . Therefore, the interaction of this compound with BRD4 can potentially influence these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. For example, its interaction with BRD4 can lead to changes in gene transcription, which can subsequently influence various cellular processes . .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary greatly depending on the specific isoxazole derivative and the biological context .
Cellular Effects
Isoxazole derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that the 3-Methylbenzo[d]isoxazole scaffold may bind to the active site of certain proteins, forming direct or indirect hydrogen bonds with key residues .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylbenzo[d]isoxazole can be synthesized through several methods. One common approach involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another method includes the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures . These methods highlight the versatility and efficiency of synthesizing this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Methylbenzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: Substitution reactions, particularly at the nitrogen and oxygen sites, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and organometallic reagents are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, amines, and other functionalized derivatives, which can be further utilized in different applications.
Scientific Research Applications
3-Methylbenzo[d]isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3-Amino-benzo[d]isoxazole: Known for its tyrosine kinase inhibitory activity.
3-Ethyl-benzo[d]isoxazole: Exhibits potent binding activities with BRD4 protein.
Uniqueness
3-Methylbenzo[d]isoxazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
3-methyl-1,2-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUKCDPSYQUYQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398986 | |
Record name | 3-Methylbenzo[d]isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4825-75-6 | |
Record name | 3-Methylbenzo[d]isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1,2-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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